molecular formula C15H17N5S B2683933 1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea CAS No. 446277-61-8

1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea

Cat. No. B2683933
CAS RN: 446277-61-8
M. Wt: 299.4
InChI Key: LEHXTRYAYNIKEX-UHFFFAOYSA-N
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Description

1-(2-Amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea, also known as ATPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ATPTU belongs to the class of thiourea derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization of Heterocycles

Heterocyclic compounds derived from thiourea and related structures have been extensively studied for their potential in synthesizing various bioactive molecules. Research demonstrates the synthesis of various heterocycles, such as thiazolo-s-triazines, aminocarbothiamide derivatives, and dithiocarbamidate derivatives, showcasing the versatility of thiourea derivatives in producing compounds with potential antimicrobial activities (Abdel-Mohsen, 2003).

Catalysis in Organic Synthesis

Isothioureas have been utilized as catalysts in enantioselective additions, demonstrating their utility in synthesizing complex organic molecules with high yields and selectivity. Research highlights the use of isothioureas in facilitating the synthesis of β-amino amide products, underscoring the role of these compounds in developing asymmetric synthesis methods (Arokianathar et al., 2018).

Antimicrobial and Cytotoxic Activities

Compounds synthesized from thiourea derivatives have shown promising antimicrobial and cytotoxic activities. Research on 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and thiourea derivatives has indicated inhibitory activities against cancer cell growth, with some compounds displaying significant cytotoxicity against specific cancer cell lines. This points to the potential of these compounds in anticancer drug development (Kornicka et al., 2017).

Novel Synthetic Pathways

Research has explored the synthesis of various heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives and 1,3-benzoxazine derivatives, through reactions involving thiourea derivatives. These studies reveal new synthetic pathways and the potential for developing novel compounds with unique properties (El-Sharief et al., 2004).

Conformational Studies and Chemical Properties

Research on the ring-chain tautomerism of 1,2,3,4-tetrahydroquinazoline derivatives has provided insights into the chemical properties and conformational dynamics of these compounds. Such studies are crucial for understanding the reactivity and potential applications of these heterocycles in various chemical contexts (Sinkkonen et al., 2003).

properties

IUPAC Name

1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c16-14-18-12-9-5-4-8-11(12)13(19-14)20-15(21)17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H4,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHXTRYAYNIKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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